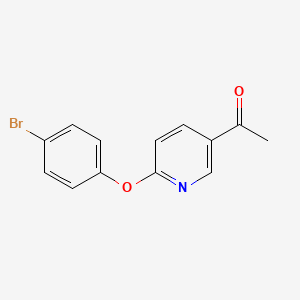

5-Acetyl-2-(4-bromophenoxy) pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives, such as 5-Acetyl-2-(4-bromophenoxy) pyridine, can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular formula of 5-Acetyl-2-(4-bromophenoxy) pyridine is C13H10BrNO2 . The molecular weight is 292.13 .Applications De Recherche Scientifique

Synthesis of Schiff-Base Ligands

5-Acetyl-2-(4-bromophenoxy) pyridine serves as a precursor for synthesizing Schiff-Base ligands, which are significant in coordination chemistry. A study by Xu Nan-ping (2006) demonstrated the synthesis process involving acetyl-pyridine and outlined its importance in creating Schiff-Base ligands (Xu Nan-ping, 2006).

Role in Insecticides

Pyridine derivatives, including 5-Acetyl-2-(4-bromophenoxy) pyridine, have been researched for their potential as insecticides. A 2014 study by Bakhite et al. highlighted the synthesis and aphidicidal activities of various pyridine derivatives, emphasizing their effectiveness against cowpea aphids (Bakhite et al., 2014).

Acetylation Reactions

The compound is also useful in acetylation reactions. Paul et al. (2002) utilized acetic anhydride–pyridine over basic alumina for acetylations of various groups, showcasing the versatility of pyridine derivatives in such reactions (Paul et al., 2002).

Antimicrobial Activities

Research into pyridine derivatives has also explored their antimicrobial properties. Abdel-rahman et al. (2002) synthesized various pyridothienopyrimidines and pyridothienotriazines, including compounds related to 5-Acetyl-2-(4-bromophenoxy) pyridine, and tested their antimicrobial activities (Abdel-rahman et al., 2002).

Catalysis in Hydroxylation Reactions

Leng et al. (2008) discussed the role of pyridine-modified catalysts in the hydroxylation of benzene. Their study suggests that pyridine compounds, like 5-Acetyl-2-(4-bromophenoxy) pyridine, could have applications in catalysis, particularly in reactions involving hydrogen peroxide (Leng et al., 2008).

Spectroscopic and Optical Studies

Santhy et al. (2019) conducted spectroscopic and optical studies on a related compound, 2-Acetyl amino-5-bromo-4 methyl pyridine, to understand its structural and electronic properties, which can provide insights applicable to 5-Acetyl-2-(4-bromophenoxy) pyridine (Santhy et al., 2019).

Antiprotozoal Agents

Ismail et al. (2004) explored the potential of imidazo[1,2-a]pyridine derivatives as antiprotozoal agents. This research can be relevant for understanding the broader applications of pyridine derivatives in medicinal chemistry (Ismail et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines has been proposed. This involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This could potentially lead to the development of new compounds with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .

Propriétés

IUPAC Name |

1-[6-(4-bromophenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c1-9(16)10-2-7-13(15-8-10)17-12-5-3-11(14)4-6-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDIIEFLZBEFJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-(4-bromophenoxy) pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)

![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)

![2-(1,2,4-Triazol-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2416457.png)

![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)

![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416463.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B2416465.png)

![2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416469.png)

![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)